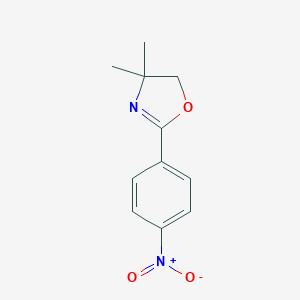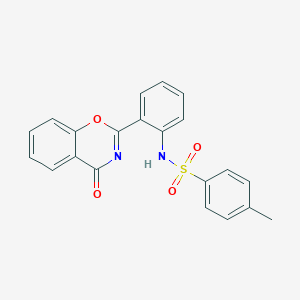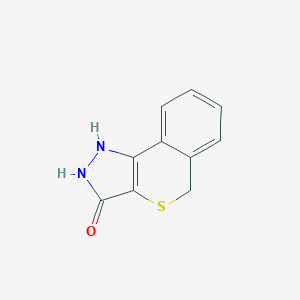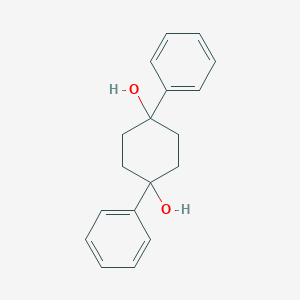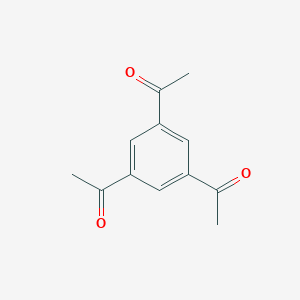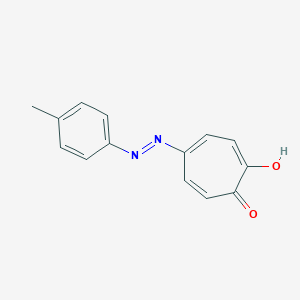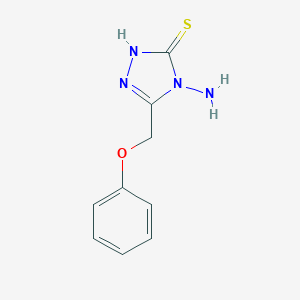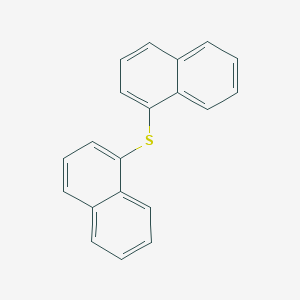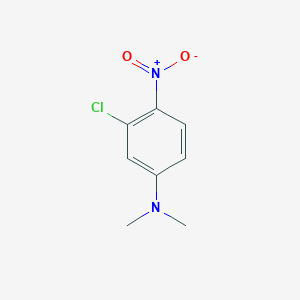
3-chloro-N,N-dimethyl-4-nitroaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-chloro-N,N-dimethyl-4-nitroaniline is a chemical compound that is commonly used in scientific research. It is a yellow crystalline solid that is soluble in organic solvents such as acetone, chloroform, and benzene. This compound is used in various research fields, including medicine, biochemistry, and environmental science.
Mechanism Of Action
The mechanism of action of 3-chloro-N,N-dimethyl-4-nitroaniline is not well understood. However, it is known to inhibit the growth of microorganisms by interfering with their metabolic processes. It is also known to inhibit the activity of enzymes that are involved in the biosynthesis of essential molecules in microorganisms.
Biochemical And Physiological Effects
3-chloro-N,N-dimethyl-4-nitroaniline has been shown to have antimicrobial properties. It has been used in the development of antibiotics that are effective against a wide range of microorganisms. It is also known to have anti-inflammatory properties, and it has been used in the treatment of various inflammatory conditions. However, the compound has not been extensively studied for its biochemical and physiological effects.
Advantages And Limitations For Lab Experiments
One of the advantages of using 3-chloro-N,N-dimethyl-4-nitroaniline in lab experiments is its antimicrobial properties. It can be used to study the growth and metabolism of microorganisms. It is also a useful reagent in the synthesis of other chemical compounds. However, one of the limitations of using this compound is its toxicity. It can be harmful if ingested or inhaled, and proper safety precautions should be taken when handling it.
Future Directions
There are several future directions for the research on 3-chloro-N,N-dimethyl-4-nitroaniline. One direction is the study of its mechanism of action. More research is needed to understand how this compound inhibits the growth of microorganisms. Another direction is the development of new drugs and pharmaceuticals based on this compound. It has shown promise in the treatment of various inflammatory conditions, and more research is needed to explore its potential in this area. Additionally, the synthesis of new chemical compounds using 3-chloro-N,N-dimethyl-4-nitroaniline as a reagent is an area of future research. New compounds with novel properties can be synthesized using this compound as a starting material.
Synthesis Methods
The synthesis of 3-chloro-N,N-dimethyl-4-nitroaniline involves the reaction between 3-chloro-4-nitroaniline and dimethyl sulfate. The reaction is carried out in the presence of anhydrous potassium carbonate and dimethylformamide. The yield of the product is around 80%.
Scientific Research Applications
3-chloro-N,N-dimethyl-4-nitroaniline is used in various scientific research applications. It is commonly used as a reagent in the synthesis of other chemical compounds. It is also used in the development of new drugs and pharmaceuticals. This compound is known to have antimicrobial properties, and it has been used in the development of antibiotics. It is also used in the study of enzyme kinetics and in the analysis of protein structure.
properties
CAS RN |
17815-98-4 |
|---|---|
Product Name |
3-chloro-N,N-dimethyl-4-nitroaniline |
Molecular Formula |
C8H9ClN2O2 |
Molecular Weight |
200.62 g/mol |
IUPAC Name |
3-chloro-N,N-dimethyl-4-nitroaniline |
InChI |
InChI=1S/C8H9ClN2O2/c1-10(2)6-3-4-8(11(12)13)7(9)5-6/h3-5H,1-2H3 |
InChI Key |
WIMREYFCEAFIOB-UHFFFAOYSA-N |
SMILES |
CN(C)C1=CC(=C(C=C1)[N+](=O)[O-])Cl |
Canonical SMILES |
CN(C)C1=CC(=C(C=C1)[N+](=O)[O-])Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



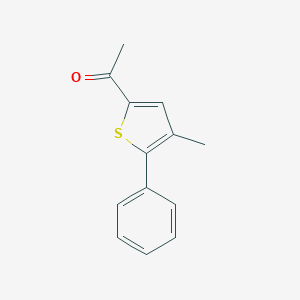
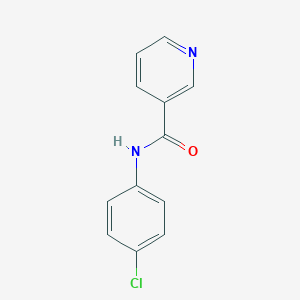
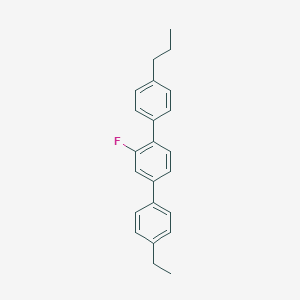
![4-Thiazolidinone, 5-[[4-(dimethylamino)phenyl]methylene]-3-propyl-2-thioxo-](/img/structure/B188977.png)
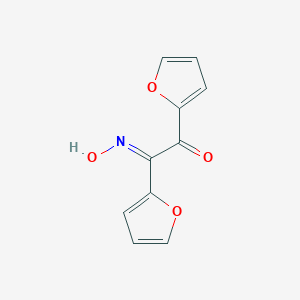
![Ethanone, 1-[5-chloro-2-[[4-(1-methylethyl)phenyl]thio]phenyl]-](/img/structure/B188983.png)
